molecular formula C24H28N2 B14159126 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline CAS No. 4601-65-4

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline

Cat. No.: B14159126
CAS No.: 4601-65-4
M. Wt: 344.5 g/mol
InChI Key: ZOCCXHBHMIXWGA-UHFFFAOYSA-N
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Description

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to a phenyl group, which is further connected to another phenyl group substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium acetate and acetic anhydride are commonly used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitro compounds, leading to the formation of substituted derivatives.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to specific sites, facilitating various biochemical processes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(dimethylamino)phenyl]-(2-methylphenyl)methyl]-N,N-dimethylaniline
  • 4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)methyl]-N,N-dimethylaniline
  • 4-[[4-(dimethylamino)phenyl]-(3-ethylphenyl)methyl]-N,N-dimethylaniline

Uniqueness

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

4601-65-4

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H28N2/c1-18-7-6-8-21(17-18)24(19-9-13-22(14-10-19)25(2)3)20-11-15-23(16-12-20)26(4)5/h6-17,24H,1-5H3

InChI Key

ZOCCXHBHMIXWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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